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Abstract

E-7386 is a novel, orally bioavailable small molecule inhibitor that targets the protein-protein
interaction between CREB-binding protein (CBP) and [3-catenin, key components of the Wnt/[3-
catenin signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers,
making it a critical target for therapeutic intervention. Developed through a collaboration
between Eisai Co., Ltd. and PRISM BioLab Co., Ltd., E-7386 has demonstrated potent
antitumor activity in a range of preclinical models and is currently undergoing clinical evaluation
for the treatment of various solid tumors. This technical guide provides an in-depth overview of
the discovery, synthesis, mechanism of action, and preclinical and clinical development of E-
7386.

Introduction

The Wnt/B-catenin signaling pathway plays a pivotal role in embryonic development and adult
tissue homeostasis. Its aberrant activation is a frequent driver of oncogenesis in a multitude of
cancers, including colorectal, hepatocellular, and breast cancers. Central to this pathway is the
transcriptional coactivator 3-catenin, which, upon translocation to the nucleus, interacts with
transcription factors of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family. This
complex then recruits coactivators, most notably the CREB-binding protein (CBP) and its
paralog p300, to initiate the transcription of Wnt target genes that promote cell proliferation,
survival, and differentiation.
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The interaction between B-catenin and CBP is a critical node for Wnt-driven transcription, and
its disruption presents an attractive therapeutic strategy. E-7386 was developed as a selective
inhibitor of the CBP/[3-catenin interaction, aiming to downregulate Wnt signaling in cancer cells.
[1][2] This document details the scientific journey of E-7386, from its discovery and chemical
synthesis to its biological characterization and clinical investigation.

Discovery and Synthesis

E-7386 was discovered through a collaborative research effort between Eisai and PRISM
BioLab.[3] The development of E-7386 stemmed from earlier work on CBP/(3-catenin inhibitors,
including ICG-001 and its active metabolite C-82 (the active form of PRI-724). While these
earlier compounds demonstrated the therapeutic potential of targeting this interaction, they
were hampered by suboptimal pharmacokinetic properties. E-7386 was designed to overcome
these limitations, offering improved oral bioavailability and metabolic stability.

Chemical Synthesis

The chemical synthesis of E-7386 is detailed in patents W0O2015098853 and US20150175615,
filed by Eisai Co., Ltd. The synthesis involves a multi-step route culminating in the formation of
the complex heterocyclic core of the molecule. A generalized synthetic scheme is presented
below.

Note: The following is a representative synthetic scheme based on publicly available patent
information and may not reflect the exact manufacturing process.
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Mechanism of Action

E-7386 exerts its anticancer effects by selectively inhibiting the interaction between the
transcriptional coactivator CBP and (-catenin.[1][2] This prevents the recruitment of the
transcriptional machinery necessary for the expression of Wnt target genes. By disrupting this
critical protein-protein interaction, E-7386 effectively suppresses the oncogenic signaling driven

by an overactive Wnt/(3-catenin pathway.
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Preclinical Data

The antitumor activity of E-7386 has been extensively evaluated in a variety of preclinical
models, demonstrating its potent and selective inhibition of Wnt/3-catenin signaling.

In Vitro Activity

E-7386 has shown potent inhibition of Wnt/B-catenin signaling in cellular assays. In a TCF/LEF
reporter assay, E-7386 inhibited luciferase activity in a dose-dependent manner in both
HEK293 and ECC10 gastric cancer cells.[1]

Cell Line Assay IC50 (pM) Reference
TCF/LEF Reporter

HEK293 0.0484 [1]
Assay
TCF/LEF Reporter

ECC10 0.0147 [1]
Assay

HEK-293 (LiCl- TCF Reporter Gene

) o 0.055 [4]

stimulated) Activity
TCF Reporter Gene

MDA-MB-231 o 0.073 [4]
Activity

ECC10 Cell Growth Inhibition 0.0049 [5]

In Vivo Activity

Oral administration of E-7386 has demonstrated significant antitumor efficacy in various in vivo
models.

e ApcMin/+ Mouse Model: In ApcMin/+ mice, which spontaneously develop intestinal polyps
due to a mutation in the Apc gene, E-7386 treatment led to a dose-dependent reduction in
the number of polyps.[4]

o Xenograft Models: In a human gastric cancer ECC10 xenograft model, E-7386 significantly
inhibited tumor growth in a dose-dependent manner.[1][5]
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e Syngeneic Models: In the MMTV-Wntl transgenic mouse model of breast cancer, E-7386
demonstrated antitumor activity and was shown to enhance the efficacy of anti-PD-1
antibody therapy by increasing the infiltration of CD8+ T cells into the tumor
microenvironment.[1][6]

Model Dosing Outcome Reference

Significant, dose-
ApcMin/+ mice 8.5 to 50 mg/kg, orally  dependent reduction [4]

in intestinal polyps

25 and 50 mg/kg, Significant tumor
ECC10 Xenograft ] ) o [1][5]
orally, twice daily growth inhibition

Antitumor activity and
MMTV-Wntl . .
o Not specified enhanced anti-PD-1 [1]
Transgenic Mice _
efficacy

Clinical Development

E-7386 is currently being evaluated in several clinical trials for the treatment of advanced solid
tumors, both as a monotherapy and in combination with other anticancer agents.

Phase 1 Dose-Escalation Study (NCT03833700)

A Phase 1 dose-escalation study was conducted to evaluate the safety, tolerability, and
pharmacokinetics of E-7386 in patients with advanced solid tumors.[7][8][9]
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Cmax (ng/mL) AUC(0-12h) Cmax (ng/mL) AUC(0-1),ss

Dose Level -Day 1 (hng/mL) - Day - Day 8 (hng/mL) - Day

(mg BID) (Geometric 1 (Geometric (Geometric 8 (Geometric
Mean) Mean) Mean) Mean)

10 20.3 104 285 163

15 33.1 185 45.1 289

20 44.2 258 65.2 433

30 73.1 486 111 799

45 114 793 162 1250

80 181 1340 280 2310

100 240 1850 363 3100

120 290 2310 440 3890

160 345 2830 496 4520

Data from a preliminary pharmacokinetic analysis of the dose-escalation part of the study.[2]

The study established a recommended Phase 2 dose (RP2D) of 120 mg twice daily (BID). The
most common treatment-related adverse events were nausea, vomiting, and decreased
appetite.[2][7]

Combination Therapies

E-7386 is also being investigated in combination with other anticancer agents, including the
multi-kinase inhibitor lenvatinib and the anti-PD-1 antibody pembrolizumab.[10][11] These
combination studies aim to exploit potential synergistic effects and overcome resistance
mechanisms.

Experimental Protocols
TCFILEF Reporter Assay

e Cell Culture: HEK293 or ECC10 cells are seeded in 96-well plates.
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Transfection (for ECC10): Cells are transfected with a TCF/LEF reporter plasmid using a
suitable transfection reagent.

Treatment: Cells are treated with varying concentrations of E-7386 or vehicle control. For
HEK293 cells, LiCl (40 mM) is added to stimulate the Wnt/B-catenin pathway.[1]

Incubation: Cells are incubated for a defined period (e.g., 6 hours).

Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a
luminometer.

Data Analysis: Luciferase activity is normalized to a control, and IC50 values are calculated.
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Co-Immunoprecipitation (Co-IP) for CBP/B-Catenin
Interaction

e Cell Culture and Treatment: Cells (e.g., HEK293 overexpressing FLAG-tagged CBP or
ECC10) are cultured and treated with E-7386 or vehicle.

e Cell Lysis: Cells are lysed in a suitable buffer to extract whole-cell lysates.
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Immunoprecipitation: The lysate is incubated with an antibody against either CBP or a tag
(e.g., anti-FLAG) conjugated to agarose beads.

Washing: The beads are washed to remove non-specifically bound proteins.
Elution: The bound proteins are eluted from the beads.

Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a
membrane. The membrane is then probed with antibodies against 3-catenin and CBP to
detect the co-immunoprecipitated proteins.
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In Vivo Antitumor Activity in Xenograft Model

o Cell Implantation: Human cancer cells (e.g., ECC10) are subcutaneously injected into
immunocompromised mice.

e Tumor Growth: Tumors are allowed to grow to a palpable size.
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Randomization and Treatment: Mice are randomized into treatment groups and administered
E-7386 (orally) or vehicle daily.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.

Endpoint: The study is terminated when tumors in the control group reach a predetermined
size, and tumors are excised for further analysis.

Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.
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Conclusion
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E-7386 is a promising, orally active inhibitor of the CBP/[3-catenin interaction with a clear
mechanism of action and demonstrated antitumor activity in preclinical and early clinical
studies. Its development represents a significant advancement in targeting the Wnt/p-catenin
signaling pathway, a notoriously challenging target in oncology. The ongoing clinical trials will
further elucidate the therapeutic potential of E-7386, both as a monotherapy and as part of
combination regimens, for patients with a variety of solid tumors. This technical guide provides
a comprehensive resource for researchers and clinicians interested in the science and
development of this novel anticancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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